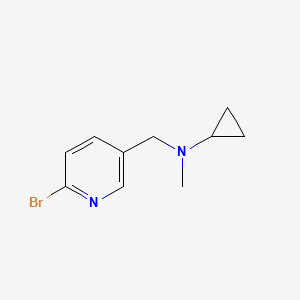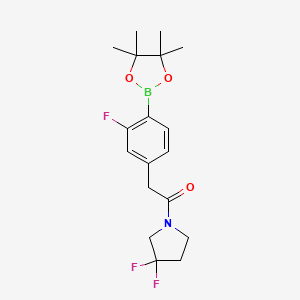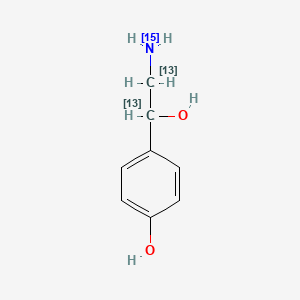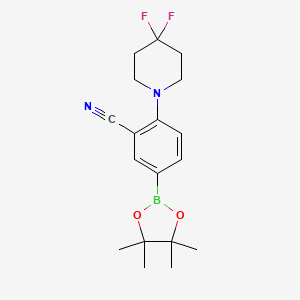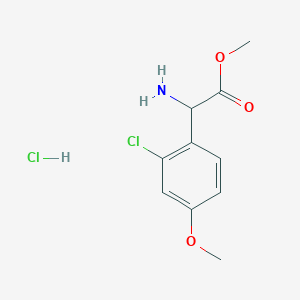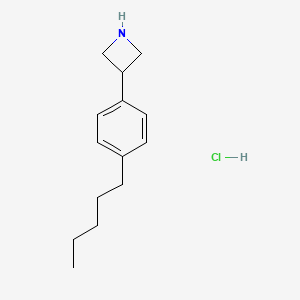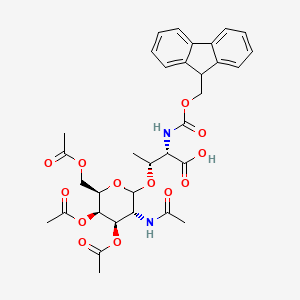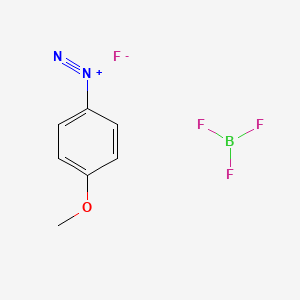
Lithium bis-trimethylsilyl amide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
. It is a strong, non-nucleophilic base commonly used in organic synthesis. This compound is a white solid with a melting point of 71-72°C and is highly reactive with water.
准备方法
Synthetic Routes and Reaction Conditions: Lithium bis-trimethylsilyl amide is typically synthesized by reacting hexamethyldisilazane (HMDS) with lithium hydride (LiH) in an aprotic solvent such as tetrahydrofuran (THF). The reaction proceeds as follows: \[ \text{HMDS} + \text{LiH} \rightarrow \text{LiN(Si(CH₃)₃)₂} \]
Industrial Production Methods: In an industrial setting, the synthesis of this compound involves large-scale reactions under controlled conditions to ensure purity and yield. The process requires careful handling due to the reactivity of the starting materials and the product.
化学反应分析
Types of Reactions: Lithium bis-trimethylsilyl amide is primarily used as a strong base in various organic reactions. It is involved in:
Dehydrohalogenation: this compound can deprotonate alkyl halides to form alkenes.
Wittig Reactions: It is used to generate ylides from phosphonium salts, which are then used to form alkenes.
Substitution Reactions: It can act as a base in nucleophilic substitution reactions.
Common Reagents and Conditions:
Solvents: THF, 2-methyltetrahydrofuran (2Me-THF), toluene, hexane, and methyl tert-butyl ether (MTBE).
Reagents: Methyl triphenylphosphonium bromide, lithium hydride, and various alkyl halides.
Major Products Formed:
Alkenes: Formed through dehydrohalogenation and Wittig reactions.
Substituted Alkanes: Resulting from nucleophilic substitution reactions.
科学研究应用
Lithium bis-trimethylsilyl amide is widely used in scientific research due to its strong basic properties and non-nucleophilic nature. Its applications include:
Organic Synthesis: It is used in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Biology: It can be used to modify biological molecules and study biochemical processes.
Medicine: It is employed in the development of new drugs and therapeutic agents.
Industry: It is used in the production of various chemicals and materials.
作用机制
Lithium bis-trimethylsilyl amide is often compared to other strong bases such as sodium bis-trimethylsilyl amide (NaHMDS) and potassium bis-trimethylsilyl amide (KHMDS). While these compounds share similar reactivity, this compound is preferred in certain applications due to its higher reactivity and solubility in organic solvents.
相似化合物的比较
Sodium bis-trimethylsilyl amide (NaHMDS)
Potassium bis-trimethylsilyl amide (KHMDS)
Lithium diisopropylamide (LDA)
属性
分子式 |
C7H7BF4N2O |
|---|---|
分子量 |
221.95 g/mol |
IUPAC 名称 |
4-methoxybenzenediazonium;trifluoroborane;fluoride |
InChI |
InChI=1S/C7H7N2O.BF3.FH/c1-10-7-4-2-6(9-8)3-5-7;2-1(3)4;/h2-5H,1H3;;1H/q+1;;/p-1 |
InChI 键 |
CNKRQRKNUIYISU-UHFFFAOYSA-M |
规范 SMILES |
B(F)(F)F.COC1=CC=C(C=C1)[N+]#N.[F-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


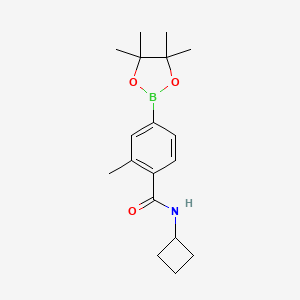
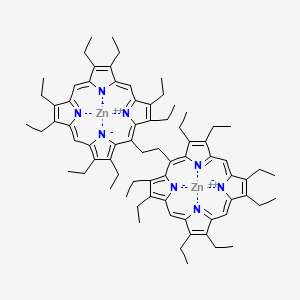
![Methyl [3-(2,3,6-trimethylphenoxy)propyl]-cyanocarbonimidodithioate](/img/structure/B15339449.png)
![[2-Bromo-4-[(ethylsulfonyl)methyl]phenyl](4-fluorophenyl)methanone](/img/structure/B15339456.png)
